molecular formula C15H15NO4 B13111947 3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride

3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride

Cat. No.: B13111947
M. Wt: 273.28 g/mol
InChI Key: IFTYJCOVGWDESX-UHFFFAOYSA-N
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Description

3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride is a complex organic compound with a unique structure that includes both isoindole and propanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride typically involves multi-step organic reactions. One common method includes the condensation of isoindole derivatives with propanoic acid derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-isoindol-2-ylpropanoyl 3-oxobutanoate

InChI

InChI=1S/C15H15NO4/c1-11(17)8-15(19)20-14(18)6-7-16-9-12-4-2-3-5-13(12)10-16/h2-5,9-10H,6-8H2,1H3

InChI Key

IFTYJCOVGWDESX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC(=O)CCN1C=C2C=CC=CC2=C1

Origin of Product

United States

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